5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Overview
Description
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is an organic compound with the empirical formula C6H5ClN2O4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines afford 2-amino-5-chloro-4-pyrimidinecarboxylic acid .Molecular Structure Analysis
The molecular weight of this compound is 236.63 . The SMILES string representation is ClC(C(C(O)=O)=N1)=CN=C1S(=O)©=O .Chemical Reactions Analysis
When reacted with aliphatic amines, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid affords 2-amino-5-chloro-4-pyrimidinecarboxylic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.63 . It is described as having a low solubility in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide .Scientific Research Applications
Synthesis and Modification
The compound 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid demonstrates intriguing reactivity patterns that are pivotal in synthetic chemistry. It reacts with aliphatic amines to yield various pyrimidinecarboxylic acids and esters, which are crucial intermediates in the synthesis of diverse pyrimidine derivatives. These reactions are fundamental for creating a broad spectrum of compounds, showcasing the compound's utility in facilitating versatile chemical transformations (Blyumin & Volovenko, 2000).
Advanced Synthesis Techniques
The compound is also used in sophisticated synthesis techniques like microwave-assisted synthesis. This approach is noted for its efficiency and rapidity, especially in producing 2-amino-4-arylpyrimidine derivatives. These derivatives are formed through a series of reactions starting from Biginelli reaction products, highlighting the compound's role as a versatile precursor in advanced synthetic methodologies (Matloobi & Kappe, 2007).
Structural and Molecular Studies
Molecular Structure Analysis
The compound is used in the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids. These cocrystals are characterized by intricate hydrogen bonding patterns and halogen bond interactions, playing a pivotal role in understanding molecular interactions and crystal engineering (Rajam et al., 2018).
Chemoselectivity and Nucleophilic Substitution
Selective Chemical Reactions
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid exhibits distinct chemoselectivity, especially in SNAr reactions with amines. This selectivity is crucial for designing specific pathways to generate various products, underlining the compound's importance in achieving targeted chemical transformations (Baiazitov et al., 2013).
Safety And Hazards
The compound is classified as an irritant, with hazard statements indicating it can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUPWJVRWIVWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361315 | |
Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |
CAS RN |
38275-34-2 | |
Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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